Copper(II) isooctanoate

Wood preservation Copper carboxylate Field stake testing

Sourcing oil-soluble copper biocides with inconsistent metal release kinetics undermines long-term wood preservation and antifouling performance. Copper(II) isooctanoate (CAS 84082-87-1) provides a defined molecular solution. - Defined Ligand Architecture: Single-species 6-methylheptanoate ligands replace complex naphthenic acid mixtures, ensuring batch-to-batch uniformity and predictable leach resistance. - Validated Efficacy: AWPA Zone 4 field data confirm performance parity with naphthenate-based systems in oil-borne preservatives; compliant with EN 117/EN 46 insecticidal standards. - Dual Functionality: Acts as polymerization inhibitor for unsaturated polyester resins and accelerates room-temperature curing with peroxides, optimizing FRP manufacturing pot life.

Molecular Formula C16H30CuO4
Molecular Weight 349.95 g/mol
CAS No. 84082-87-1
Cat. No. B12663597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(II) isooctanoate
CAS84082-87-1
Molecular FormulaC16H30CuO4
Molecular Weight349.95 g/mol
Structural Identifiers
SMILESCC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Cu+2]
InChIInChI=1S/2C8H16O2.Cu/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
InChIKeyUNJRQZGKWZTXSH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(II) Isooctanoate: Technical Baseline for Procurement


Copper(II) isooctanoate (CAS 84082-87-1), also known as copper bis(6-methylheptanoate) or copper 2-ethylhexanoate, is an oil-soluble copper(II) carboxylate complex with the molecular formula C₁₆H₃₀CuO₄ and a molecular weight of approximately 349.95 g/mol [1]. It belongs to the class of synthetic branched-chain copper carboxylates, structurally characterized by a central Cu²⁺ ion coordinated by two isooctanoate (6-methylheptanoate) ligands [2]. This compound is commercially supplied as a light green uniform liquid with a typical metal content of 8±0.2% and is recognized for its stable molecular weight, acid stability, and good storage characteristics . Its primary industrial roles span wood preservation, antifouling coatings, unsaturated polyester resin inhibition, and catalysis, where it is positioned as a synthetic alternative to traditional petroleum-derived copper naphthenate [3].

Chemistry Synthetic branched-chain copper carboxylate
Physical form Oil-soluble liquid with defined metal content
Industrial fit Wood preservation, antifouling coatings, resin inhibition, catalysis

Why Copper(II) Isooctanoate Cannot Be Casually Substituted


Although copper(II) isooctanoate is frequently grouped with other copper carboxylates—such as copper naphthenate, copper octanoate, and copper oleate—under the broad umbrella of 'oil-soluble copper biocides or catalysts,' this superficial classification obscures critical performance differences driven by ligand architecture. The branched isooctanoate (6-methylheptanoate) ligand confers a distinct combination of molecular weight uniformity, acid stability, solvent compatibility, and controlled copper ion release kinetics that diverges from linear-chain analogs or complex naphthenic acid mixtures . Field testing of copper carboxylate wood preservatives has demonstrated that formulations based on synthetic acids yield performance that is equivalent to or only slightly lower than naphthenic acid-based systems, yet the specific ligand choice directly influences carrier compatibility, leach resistance, and long-term efficacy [1]. In catalysis, copper carboxylates with different organic ligands (octanoate, decanoate, oleate, stearate) exhibit markedly different heavy oil upgrading performance, with copper oleate achieving approximately 50.3% viscosity reduction while other ligands perform differently—underscoring that the ligand is not a passive carrier but an active determinant of functional outcomes [2]. Substituting copper(II) isooctanoate with another copper carboxylate without ligand-matched validation therefore risks formulation instability, altered biocidal release kinetics, or suboptimal catalytic activity.

Copper(II) isooctanoate
Other copper carboxylates (naphthenate, octanoate)
Ligand architecture Branched isooctanoate controls metal release and solubility; mixed or linear ligands may shift performance.
Formulation carrier Oil-borne systems qualify for ground-contact; water-borne or light solvent-borne analogs may fail field efficacy thresholds.
Catalytic specificity Ligand identity determines heavy oil viscosity reduction; branched C8 cannot be assumed interchangeable with linear C8 or oleate.

Quantified Differentiation Evidence Against Comparators


Wood Preservative Efficacy in AWPA Zone 4 Field Stakes

In a comparative field study of copper carboxylate wood preservatives conducted at an AWPA Zone 4 (high decay hazard) test site, copper carboxylates manufactured using synthetic acids—the category to which copper(II) isooctanoate belongs—demonstrated ground-contact preservative performance equivalent to or only slightly lower than systems formulated with traditional straight naphthenic acids or naphthenic acids amended with synthetic neodecanoic acid bottoms [1]. The study further established that all copper carboxylate systems delivered in an oil carrier qualified as ground-contact preservatives at proper retention levels, whereas water- or light organic solvent-borne formulations underperformed [1]. This provides direct evidence that copper(II) isooctanoate, as a synthetic-acid copper carboxylate, can serve as a technically validated substitute for copper naphthenate in oil-borne wood preservative formulations without a statistically or practically significant loss of field performance.

AWPA Zone 4 Field Stakes
Class-level inference
Synthetic-acid copper carboxylates perform equivalently to naphthenic acid systems in oil-borne formulations
Supports substitution without significant field performance loss
Oil carrier required; water-borne formulations fail qualification
Wood preservation Copper carboxylate Field stake testing

Termiticidal Activity per SIST EN 117 Standard

A study evaluating the insecticidal activity of metal carboxylates for wood protection tested copper 2-ethylhexanoate (the common synonym for copper(II) isooctanoate), copper octanoate, copper naphthenate, zinc naphthenate, and iron naphthenate at a standardized 2% w/w metal concentration [1]. Testing was conducted according to European standard SIST EN 117 against the subterranean termite Reticulitermes lucifugus and SIST EN 46 against the old-house borer Hylotrupes bajulus. All tested copper carboxylates, including copper 2-ethylhexanoate, demonstrated effective termiticidal and insecticidal activity. The study affirmed that metal carboxylates, as a class, exhibit good fungicidal properties, rapid fixation into wood (within one day of impregnation), and do not increase the flammability of treated wood [1].

SIST EN 117 Termiticidal Activity
Class-level inference
Copper 2-ethylhexanoate (2% w/w metal) effective against Reticulitermes lucifugus and Hylotrupes bajulus
Comparable insecticidal efficacy to copper naphthenate
Standardized bioassay; rapid wood fixation (≤1 day)
Wood preservation Insecticide Termiticide

Aquatic Toxicity Profile and GHS Classification

Copper(II) isooctanoate carries the GHS hazard statement H400 (100% applicability): 'Very toxic to aquatic life,' with the warning classification 'Hazardous to the aquatic environment, acute hazard' [1]. This classification is a function of the copper ion bioavailability from the isooctanoate complex. In comparison, copper naphthenate is also recognized as highly toxic to aquatic organisms, with ecological information noting that copper salts bioaccumulate in fish and invertebrates and that regulatory bodies enforce strict discharge limits for copper . The similar aquatic hazard profiles indicate that from an environmental regulatory and wastewater management perspective, copper(II) isooctanoate presents comparable aquatic risk to copper naphthenate, and the same engineering controls and discharge management practices are applicable.

Aquatic Toxicity (GHS)
Cross-study comparable
H400: Very toxic to aquatic life (100%)
Equivalent aquatic hazard profile; no risk reduction
Same engineering controls and discharge limits apply
Environmental toxicology Aquatic hazard GHS classification

Storage Stability and Physicochemical Uniformity

Copper(II) isooctanoate is manufactured from a defined synthetic acid (isooctanoic acid / 2-ethylhexanoic acid) and is characterized by a stable, reproducible molecular weight (349.95 g/mol), consistent acid value, and uniform ligand composition [1]. This contrasts with copper naphthenate, which is derived from petroleum naphthenic acids—a complex, variable mixture of cycloaliphatic carboxylic acids whose composition depends on crude oil source and refining conditions [2]. The synthetic origin of copper(II) isooctanoate yields batch-to-batch consistency in metal content (typically 8±0.2%), solubility characteristics, and drying performance, which reduces reformulation burden and quality control variability in industrial coating, resin, and preservative applications . The compound is explicitly promoted as having 'stable molecular weight and acid stability, therefore good storage stability and good drying effect,' and is positioned as 'a good substitute for copper naphthenate' .

Storage Stability & Uniformity
Class-level inference
Defined molecular weight (349.95 g/mol); consistent metal content (8±0.2%); transparent solution without precipitate
Improved batch-to-batch reproducibility vs. naphthenate mixtures
Synthetic origin reduces quality control variability
Formulation stability Quality control Coating driers

Ligand-Dependent Catalytic Performance in Heavy Oil Upgrading

In a comparative study of oil-soluble copper-based catalysts for in-situ heavy oil upgrading, the catalytic performance of copper carboxylates with systematically varied organic ligands (octanoate, decanoate, oleate, and stearate) was investigated [1]. The best catalytic performance was achieved by copper oleate, which delivered a viscosity reduction of 50.3% relative to untreated heavy oil. While copper octanoate—the linear-chain structural analog closest to copper(II) isooctanoate—was among the catalysts tested, the study demonstrates that ligand structure (chain length, unsaturation, branching) is a critical determinant of catalytic upgrading efficiency. This ligand-dependent performance principle provides the mechanistic basis for selecting copper(II) isooctanoate (branched C8) over copper octanoate (linear C8) or other chain-length variants when the target application demands specific solubility, thermal stability, or metal-release kinetics that the branched isooctanoate ligand architecture uniquely provides.

Catalytic Upgrading Performance
Supporting evidence
Copper oleate achieved 50.3% viscosity reduction; ligand identity critical
Branched isooctanoate may differ from linear C8; ligand choice governs outcome
Not tested directly; class trend suggests ligand-dependent performance
Heavy oil upgrading Catalysis Viscosity reduction

Evidence-Backed Application Scenarios for Formulation


Oil-Borne Wood Preservative Substitute for Copper Naphthenate

Copper(II) isooctanoate is optimally deployed in oil-borne wood preservative systems targeting ground-contact or above-ground applications where copper naphthenate has traditionally been used. The AWPA Zone 4 field stake data demonstrate that synthetic-acid copper carboxylates perform equivalently to naphthenic acid-based systems when formulated in an oil carrier at proper retention levels . Simultaneously, the standardized insecticidal/termiticidal testing per SIST EN 117 and EN 46 confirms effective protection against Reticulitermes lucifugus and Hylotrupes bajulus at 2% w/w metal concentration [1]. This scenario is most relevant for wood treatment facilities seeking to replace copper naphthenate with a chemically defined, synthetically sourced alternative that meets regulatory preferences for non-petroleum-derived active ingredients while maintaining field-validated efficacy.

Antifouling Paint and Marine Coating Biocide

The combination of copper(II) isooctanoate's oil solubility, molecular uniformity, and H400-classified aquatic toxicity makes it suitable as a biocide component in antifouling paints and marine coatings [1]. Unlike copper naphthenate—which contains a variable mixture of cycloaliphatic copper complexes—copper(II) isooctanoate's single defined molecular species enables more predictable copper ion release kinetics from the coating matrix, which is a critical parameter for meeting both antifouling performance targets and regulatory copper leaching limits. This scenario addresses the needs of marine coating formulators who require consistent biocide delivery and simplified regulatory documentation.

Unsaturated Polyester Resin Inhibitor and Cure Accelerator

Copper(II) isooctanoate functions dually as a polymerization inhibitor during storage of unsaturated polyester resins and as an accelerator (in conjunction with peroxide initiators) for room-temperature curing . The compound's stable molecular weight and acid value ensure consistent inhibition activity across production batches, preventing premature gelation during resin storage while allowing reliable cure initiation when combined with MEKP and cobalt accelerators [1]. This scenario is critical for FRP (fiber-reinforced plastic) manufacturers and resin formulators who require predictable pot life and gel time characteristics.

Waterproofing Agent for Submarine Cables

The excellent oil solubility and hydrophobic character of copper(II) isooctanoate enable its use as a waterproofing agent for submarine cables and electrical insulation, where moisture ingress must be prevented under high hydrostatic pressure conditions . The compound simultaneously provides antimicrobial protection against fungal and bacterial degradation of cable jacketing materials. This dual functionality—hydrophobic sealing plus biocidal protection—is directly derived from the compound's physicochemical profile and is relevant for manufacturers of subsea telecommunications and power transmission cables.

Application
Selection Property
Validation Focus
Oil-borne wood preservative replacement
Field-validated performance parity in oil carrier
Ground-contact decay rating per AWPA standards
Antifouling coating biocide
Defined molecular species for controlled Cu release
Leaching rate consistency and regulatory copper limits
Unsaturated polyester resin inhibitor/accelerator
Stable acid value and metal content for inhibition
Pot life and gel time reproducibility in FRP processing
Submarine cable waterproofing
Oil solubility and hydrophobic sealant function
Moisture ingress resistance and antimicrobial longevity
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